2-Methoxy-3-nitrobenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2-methoxy-3-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO5S/c1-14-7-5(9(10)11)3-2-4-6(7)15(8,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCAWMJDALMRIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The nitro group (NO2) and the methoxy group (OCH3) on the benzene ring can influence the reactivity of the molecule. The nitro group is a strong deactivator and meta director, meaning it decreases the reactivity of the benzene ring towards electrophilic aromatic substitution and directs incoming groups to the meta position . The methoxy group is an activator and ortho/para director, increasing the reactivity of the benzene ring and directing incoming groups to the ortho and para positions .
If you’re conducting an experiment with this compound, please ensure to follow all relevant safety procedures, as it may be hazardous .
Biological Activity
2-Methoxy-3-nitrobenzene-1-sulfonyl chloride, also referred to as 2-methoxy-3-nitrobenzenesulfonyl chloride, is an organic compound with the molecular formula C7H6ClNO4S and a molecular weight of approximately 251.65 g/mol. This compound is classified under sulfonyl chlorides, which are known for their reactivity and utility in various chemical applications, particularly in organic synthesis and medicinal chemistry.
The compound features a methoxy group and a nitro group, which significantly influence its electrophilic properties. The synthesis of this compound can be achieved through several methods involving the reaction of 2-methoxy-3-nitrobenzenes with chlorosulfonic acid or related sulfonylating agents. Its electrophilic nature allows it to react with nucleophiles present in biological macromolecules, such as amino acids, potentially leading to modifications that can alter their function.
The biological activity of this compound primarily arises from its ability to interact with various biomolecules. The sulfonyl chloride group can act as an electrophile, enabling it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity is crucial for understanding its potential therapeutic applications, particularly in drug design and development.
Case Studies
- Antiviral Activity : Recent studies have indicated that compounds containing similar functional groups exhibit significant antiviral properties. For instance, modifications to the nitro group have been associated with enhanced anti-HIV activity . The presence of electron-withdrawing groups like nitro in the para position has been shown to favor interactions with viral proteins, enhancing efficacy against HIV-1 .
- Cytotoxicity Assessments : In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines while maintaining low toxicity in normal cells. For example, compounds derived from this sulfonyl chloride were tested against PC3 prostate cancer cells, showing promising results in inhibiting cell proliferation without significant cytotoxic effects at concentrations below 100 μM .
Comparative Analysis
A comparative analysis of similar compounds reveals insights into structure-activity relationships (SAR). The following table summarizes the biological activities of structurally related sulfonyl chlorides:
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| 4-Methoxy-3-nitrobenzene-1-sulfonyl chloride | Similar reactivity profile | Moderate cytotoxicity against cancer cells |
| 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride | Different substitution pattern | Enhanced antiviral activity |
| 4-Nitrobenzenesulfonyl chloride | Lacks methoxy group | Lower reactivity compared to methoxy-substituted |
| 2-Methyl-3-nitrobenzene-1-sulfonyl chloride | More sterically hindered | Reduced interaction with biological targets |
Scientific Research Applications
Biochemical Research
2-Methoxy-3-nitrobenzene-1-sulfonyl chloride is utilized in proteomics research as a biochemical reagent. It is instrumental in the modification of proteins and peptides, particularly in the study of enzyme-substrate interactions and the development of enzyme inhibitors .
Organic Synthesis
The compound serves as a key intermediate in the synthesis of various organic molecules. Notable applications include:
- Preparation of Acyl-2-Aminobenzimidazole Analogs : These analogs have potential therapeutic applications due to their biological activity .
- Synthesis of Imidazo[1,2-a]pyridine Derivatives : The compound is used to create complex heterocyclic structures that are valuable in medicinal chemistry .
Dye Manufacturing
It acts as an important intermediate in the production of certain dyestuffs, particularly those based on diphenylamine derivatives. The compound's sulfonyl chloride functionality allows for effective coupling reactions that yield vibrant dyes .
Data Table: Applications Overview
Case Study 1: Proteomics Application
In a study published by Thermo Scientific, this compound was employed to modify proteins for mass spectrometry analysis. The modifications allowed researchers to identify specific binding sites on enzymes, enhancing the understanding of enzyme mechanisms .
Case Study 2: Organic Synthesis
A recent publication detailed the synthesis of acylated benzimidazole derivatives using this sulfonyl chloride. The resulting compounds exhibited significant biological activity against various cancer cell lines, indicating potential for further drug development .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Positioning and Electronic Effects
The reactivity and applications of sulfonyl chlorides are heavily dependent on substituent positioning and electronic properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Reactivity Comparison
Preparation Methods
Sulfonation of Methoxy-Nitrobenzene Derivatives
A common approach starts from methoxy-substituted nitrobenzene derivatives, such as 2-methoxynitrobenzene or anisole derivatives, which undergo sulfonation using chlorosulfonic acid (ClSO3H) or sulfur trioxide complexes. The sulfonation typically occurs at the 1-position relative to the methoxy group, yielding the corresponding sulfonic acid or sulfonate intermediate.
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- Use of chlorosulfonic acid in molar excess (typically 3-4 mol per mol of substrate).
- Temperature control is crucial, generally between 90 °C to 120 °C during sulfonation.
- Reaction time varies from 2 to 6 hours depending on scale and desired conversion.
-
- The electron-donating methoxy group directs sulfonation ortho or para to itself, but the presence of the nitro group (electron-withdrawing) influences regioselectivity, favoring sulfonation at the 1-position (relative to methoxy).
Chlorination to Sulfonyl Chloride
The sulfonic acid intermediate is then converted to the sulfonyl chloride using chlorinating agents such as thionyl chloride (SOCl2), phosphorus oxychloride (POCl3), or phosphorus trichloride (PCl3).
- Preferred Chlorinating Agent: Thionyl chloride is particularly favored for its efficiency and cleaner reaction profile.
- Reaction Conditions:
- Chlorination typically occurs at lower temperatures (40 °C to 80 °C).
- Reaction times range from 2 to 4 hours.
- The reaction can be performed under normal or slightly elevated pressure.
- Purification:
- The crude sulfonyl chloride is often precipitated by quenching into ice water.
- Further purification involves washing with organic solvents (e.g., toluene or diethyl ether) and drying under vacuum at low temperature (-10 °C to -78 °C) to prevent decomposition.
Representative Synthetic Procedure
A detailed synthetic sequence reported involves:
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- Gradual addition of 2-methoxynitrobenzene to chlorosulfonic acid at 110–115 °C.
- Maintaining the reaction mixture at this temperature for approximately 4 hours to ensure complete sulfonation.
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- Cooling the reaction mixture to 60–80 °C.
- Addition of thionyl chloride in a stoichiometric amount (0.2 to 1.0 mol per mol of nitrobenzene derivative).
- Stirring for 2–3 hours to complete chlorination.
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- Pouring the reaction mixture into ice water to precipitate the sulfonyl chloride.
- Filtration and washing with cold organic solvents.
- Vacuum drying at low temperature to yield the pure product.
- Yield: Typically 95–98% theoretical yield with high purity.
- Thermal Stability: The product shows high thermal stability with decomposition onset above 180 °C, enhancing safety in handling.
Data Table: Summary of Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfonation | 2-Methoxynitrobenzene + Chlorosulfonic acid | 110–115 | 4 | — | Molar ratio ClSO3H:substrate ~4:1 |
| Cooling | Reaction mixture cooled | 60–80 | — | — | Prepares for chlorination |
| Chlorination | Thionyl chloride (0.2–1.0 mol/mol substrate) | 60–80 | 2–3 | 95–98 | Preferred chlorinating agent |
| Isolation & Purification | Ice water precipitation, washing, vacuum drying | 0 to -78 | — | — | Prevents decomposition, obtains pure product |
Additional Notes and Research Findings
Continuous Processing: Industrial scale preparations benefit from continuous flow reactors or cascades of reaction vessels maintaining precise temperature control and residence times, improving yield consistency and safety.
Alternative Routes: Some methods involve initial formation of sodium sulfonate salts followed by chlorination with phosphorus oxychloride in solvents like sulfolane, but these tend to be less efficient or more complex than direct sulfonation/chlorination.
Comparison with Related Compounds: Preparation of 3-nitrobenzenesulfonyl chloride follows similar protocols but differs in regioselectivity and temperature profiles due to substitution patterns.
Purity and Environmental Impact: High yields and efficient conversion reduce residual nitrobenzene and sulfonic acid contaminants, minimizing environmental pollution in wastewater.
Q & A
Q. What are the key steps in synthesizing 2-methoxy-3-nitrobenzene-1-sulfonyl chloride, and how can regioselectivity be ensured during nitration?
- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. Begin with a methoxy-substituted benzene derivative (e.g., 2-methoxybenzene). Perform sulfonation using chlorosulfonic acid at 0–5°C to introduce the sulfonyl chloride group at position 1. Subsequent nitration requires careful control: the methoxy group directs electrophilic substitution to the para/ortho positions, but steric and electronic effects from the sulfonyl chloride may shift regioselectivity. Use mixed HNO₃/H₂SO₄ at 30–40°C to favor nitration at position 2. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm regiochemistry via ¹H NMR (aromatic proton splitting patterns) .
Q. What analytical techniques are recommended for verifying the purity and structure of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Compare retention times against a certified reference standard.
- ¹³C NMR : Key signals include the sulfonyl chloride (δ ~120–130 ppm), nitro group (δ ~150 ppm), and methoxy (δ ~55 ppm) .
- FT-IR : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹ and 1180 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of sulfonation without side-product formation?
- Methodological Answer :
- Temperature Control : Maintain sulfonation at ≤5°C to minimize hydrolysis of the sulfonyl chloride to sulfonic acid.
- Solvent Choice : Use dichloromethane (DCM) or chlorobenzene as inert solvents to stabilize the reactive intermediate.
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance electrophilicity of the sulfonating agent. Compare yields via GC-MS or HPLC .
Q. How do electronic effects from substituents influence the stability of this compound?
- Methodological Answer : The electron-withdrawing nitro (-NO₂) and sulfonyl chloride (-SO₂Cl) groups deactivate the ring, reducing susceptibility to electrophilic attack. However, the methoxy (-OCH₃) group donates electrons via resonance, creating localized electronic imbalances. This can lead to hydrolysis if moisture is present. Stability studies under controlled humidity (e.g., Karl Fischer titration) and thermal gravimetric analysis (TGA) up to 150°C are recommended to assess degradation pathways .
Q. What strategies resolve contradictions in reported reaction yields for sulfonamide derivatization?
- Methodological Answer : Discrepancies often arise from variations in amine nucleophilicity or reaction pH. For example:
- Schotten-Baumann Conditions : React with amines (e.g., aniline) in biphasic systems (DCM/water) at pH 8–9 to enhance nucleophilic displacement of the chloride.
- Kinetic Analysis : Use stopped-flow NMR to track intermediate formation and optimize stoichiometry (e.g., 1:1.2 molar ratio of sulfonyl chloride to amine).
Compare results with structurally analogous compounds like 3-chloro-5-cyanobenzene-1-sulfonyl chloride (CAS 1131397-77-7) to identify trends .
Q. How can computational modeling predict reactivity in further functionalization of this compound?
- Methodological Answer : Employ density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. For example:
- The nitro group at position 3 may direct subsequent substitutions to position 4 or 6 via resonance effects.
- Compare with experimental results from bromination or amination reactions to validate computational predictions. Tools like Gaussian 16 with B3LYP/6-31G* basis sets are standard .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in moisture-sensitive reactions?
- Methodological Answer :
- Storage : Store under argon at –20°C in amber vials with desiccants (e.g., molecular sieves).
- Handling : Use glove boxes or Schlenk lines for transfers. Quench excess reagent with aqueous NaHCO₃ in a fume hood.
- Waste Disposal : Neutralize with dilute NaOH (pH >10) before disposal, as sulfonyl chlorides hydrolyze to less toxic sulfonates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
